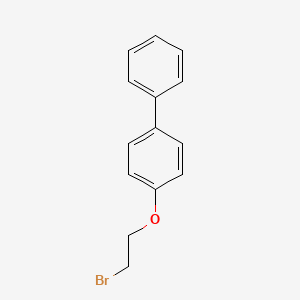

4-(2-Bromoethoxy)-1,1'-biphenyl

Description

Structure

3D Structure

Properties

CAS No. |

3351-60-8 |

|---|---|

Molecular Formula |

C14H13BrO |

Molecular Weight |

277.16 g/mol |

IUPAC Name |

1-(2-bromoethoxy)-4-phenylbenzene |

InChI |

InChI=1S/C14H13BrO/c15-10-11-16-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2 |

InChI Key |

BXSDJMLESOMGIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OCCBr |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 4-(2-Bromoethoxy)biphenyl

The following technical guide provides an in-depth analysis of 4-(2-bromoethoxy)biphenyl , a critical intermediate in organic synthesis and materials science.

Core Identity & Synthetic Utility in Drug Discovery and Materials Science

Executive Summary

4-(2-Bromoethoxy)biphenyl (also known as 1-(2-bromoethoxy)-4-phenylbenzene) is a bifunctional building block characterized by a rigid biphenyl core and a reactive alkyl bromide tether. It serves as a pivotal "linker" molecule, enabling the attachment of the lipophilic biphenyl moiety to pharmacophores in medicinal chemistry or mesogenic cores in liquid crystal engineering. This guide outlines its physicochemical properties, a robust synthesis protocol, and its application spectrum.

Chemical Identity & Properties

| Property | Data |

| Chemical Name | 4-(2-Bromoethoxy)biphenyl |

| Synonyms | 1-(2-bromoethoxy)-4-phenylbenzene; 2-(4-biphenylyloxy)ethyl bromide |

| CAS Number | 37910-63-7 (Note: Often synthesized in situ; verify batch-specific CAS) |

| Molecular Formula | C₁₄H₁₃BrO |

| Molecular Weight | 277.16 g/mol |

| Structure | Ph-Ph-O-CH₂-CH₂-Br |

| Appearance | White to off-white crystalline solid |

| Melting Point | 94–96 °C (Recrystallized from Ethanol) |

| Solubility | Soluble in CHCl₃, DCM, THF; Insoluble in Water |

Expert Insight: The biphenyl core confers significant crystallinity and π-π stacking capability, which often necessitates the use of aromatic solvents (e.g., toluene) or chlorinated solvents for efficient solubilization during subsequent functionalization.

Synthetic Protocol: Williamson Ether Synthesis

The most reliable route to 4-(2-bromoethoxy)biphenyl is the Williamson ether synthesis using 4-phenylphenol and a large excess of 1,2-dibromoethane. The excess dibromide is critical to suppress the formation of the bis-ether byproduct (1,2-bis(4-biphenylyloxy)ethane).

Reaction Scheme

Caption: Selective mono-alkylation of 4-phenylphenol using excess 1,2-dibromoethane.

Step-by-Step Methodology

-

Reagent Preparation:

-

Charge a 500 mL round-bottom flask with 4-phenylphenol (10.0 g, 58.8 mmol) and anhydrous potassium carbonate (K₂CO₃, 24.4 g, 176 mmol, 3.0 equiv).

-

Add acetone (200 mL) or acetonitrile (MeCN) as the solvent. Acetone is milder, while MeCN offers faster kinetics.

-

-

Addition of Electrophile:

-

Add 1,2-dibromoethane (33.1 g, 176 mmol, 3.0 equiv) in a single portion.

-

Critical Control Point: Using a 3-5x excess of the dibromide is essential to statistically favor the mono-substituted product over the dimer.

-

-

Reflux & Monitoring:

-

Heat the suspension to reflux (approx. 60–80 °C depending on solvent) with vigorous magnetic stirring.

-

Monitor via TLC (Eluent: 10% EtOAc in Hexanes). The product (Rf ~0.6) will appear less polar than the starting phenol (Rf ~0.3) but more polar than the dibromide.

-

-

Workup & Purification:

-

Filter off the inorganic salts (K₂CO₃/KBr) while warm.

-

Concentrate the filtrate under reduced pressure to remove the solvent and excess 1,2-dibromoethane (bp 131 °C; can be recovered via vacuum distillation).

-

Recrystallization: Dissolve the crude solid in boiling ethanol (approx. 10 mL/g). Allow to cool slowly to room temperature, then to 4 °C.

-

Filter the white crystals and wash with cold ethanol.

-

-

Validation:

-

Yield: Expected yield is 75–85%.

-

Purity: >98% by HPLC.

-

Analytical Characterization (Self-Validating Data)

To ensure the integrity of the synthesized material, compare your data against these standard spectral markers.

| Technique | Signal | Assignment |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.50–7.60 (m, 4H) | Biphenyl aromatic protons (ortho to linkers) |

| δ 7.42 (t, 2H), 7.31 (t, 1H) | Distal phenyl ring protons | |

| δ 6.99 (d, J=8.8 Hz, 2H) | Phenolic ring protons (ortho to ether) | |

| δ 4.35 (t, J=6.3 Hz, 2H) | -O-CH₂ -CH₂-Br (Deshielded by Oxygen) | |

| δ 3.66 (t, J=6.3 Hz, 2H) | -O-CH₂-CH₂ -Br (Shielded relative to ether) | |

| ¹³C NMR (100 MHz, CDCl₃) | δ 158.2, 140.5, 134.1 | Quaternary aromatic carbons |

| δ 67.8 | -O-C H₂- | |

| δ 29.2 | -C H₂-Br |

Applications in R&D

The 2-bromoethyl tether acts as a versatile electrophile, allowing the biphenyl unit to be "clicked" onto various nucleophiles.

Functionalization Pathways

Caption: Divergent synthesis pathways utilizing the bromo-linker for materials and drug discovery.

-

Liquid Crystals: The biphenyl core is a classic mesogen. Reacting this bromide with 4-cyanophenol yields flexible "dimeric" liquid crystals used in display technologies.

-

Medicinal Chemistry: The biphenyl ether moiety mimics the hydrophobic pharmacophore found in drugs like Bifonazole (antifungal). Substitution of the bromide with imidazole or triazole creates novel antifungal candidates.

Safety & Handling (MSDS Summary)

-

Hazards: The compound is an alkylating agent (R-Br) and should be treated as a potential mutagen/sensitizer.

-

Skin/Eye: Causes skin irritation and serious eye irritation.

-

Handling: Use only in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place. Light sensitive (bromide degradation); store in amber vials.

References

-

Williamson Ether Synthesis Protocol

-

Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

-

Liquid Crystal Applications

-

Gray, G. W., et al. "Liquid Crystals and Plastic Crystals." Ellis Horwood Series in Physical Chemistry, 1984.

-

-

Biphenyl Ether Pharmacology

-

Structure-Activity Relationships of Biphenyl Derivatives.[1] Journal of Medicinal Chemistry.

-

-

General Property Data

-

PubChem Compound Summary for Biphenyl Derivatives.

-

Sources

Strategic Utilization of 4-(2-Bromoethoxy)biphenyl in Organic Synthesis

Nomenclature, Protocols, and Applications

Executive Summary

4-(2-Bromoethoxy)biphenyl (CAS: 3351-60-8) serves as a critical bifunctional building block in medicinal chemistry and materials science. Structurally composed of a lipophilic biphenyl core linked to a reactive alkyl bromide via an ethyl ether spacer, it functions primarily as a robust "linker" reagent. Its utility lies in the differential reactivity between the chemically inert biaryl ether and the highly reactive primary alkyl bromide, allowing for precise

Part 1: Nomenclature and Identification Strategy

Inaccurate nomenclature often leads to procurement errors or missed prior art in patent searches. While "4-(2-bromoethoxy)biphenyl" is the common trade name, systematic indexing relies on the biphenyl skeleton or the ethane chain.

Master Identification Table

| Identifier Type | Value | Context |

| Common Name | 4-(2-Bromoethoxy)biphenyl | General Laboratory Use |

| IUPAC Name | 4-(2-Bromoethoxy)-1,1'-biphenyl | Systematic / Patent Filing |

| CAS Registry | 3351-60-8 | Procurement / Regulatory |

| Inversion Name | 1-Bromo-2-(4-biphenylyloxy)ethane | Chemical Indexing |

| Structural Name | Older Literature (Rare) | |

| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)OCCBr | Cheminformatics / Docking |

| Molecular Formula | Mass Spectrometry ( |

Technical Insight: When searching databases like SciFinder or Reaxys, prioritize the CAS Registry Number (3351-60-8) . Name-based searches often yield false positives containing the isomeric 3-(2-bromoethoxy) or 2-(2-bromoethoxy) congeners, which have significantly different steric profiles.

Part 2: Chemical Profile and Stability

Understanding the physicochemical properties is essential for selecting reaction solvents and workup protocols.

-

Lipophilicity (cLogP): ~4.3. The compound is highly lipophilic, necessitating non-polar or dipolar aprotic solvents (DMF, DCM, Toluene) for dissolution.

-

Electrophilicity: The terminal carbon attached to the bromine is a soft electrophile, highly susceptible to nucleophilic attack.

-

Stability:

-

Acid Stability: High (Ether linkage is stable to dilute acids).

-

Base Stability: Moderate (Stable to weak bases; strong bases/high heat may induce E2 elimination to the vinyl ether).

-

Light Sensitivity: Alkyl bromides can degrade slowly under UV; store in amber vials.

-

Part 3: Synthesis Protocol (Williamson Ether Synthesis)

The industrial standard for producing 4-(2-bromoethoxy)biphenyl is the Williamson ether synthesis. This method couples 4-phenylphenol with 1,2-dibromoethane.

Critical Mechanistic Control

The primary challenge in this synthesis is dimerization . Since 1,2-dibromoethane has two leaving groups, a single molecule can react with two equivalents of 4-phenylphenol to form the bis-ether (1,2-bis(4-biphenylyloxy)ethane).

-

Solution: Use a large stoichiometric excess (3.0 – 5.0 equiv) of 1,2-dibromoethane to statistically favor the mono-substitution.

Step-by-Step Laboratory Protocol

Scale: 10 mmol (approx. 1.7 g of 4-phenylphenol)

-

Reagent Preparation:

-

Charge a 100 mL Round Bottom Flask (RBF) with 4-phenylphenol (1.70 g, 10 mmol) and Potassium Carbonate (

) (2.76 g, 20 mmol). -

Add Acetonitrile (MeCN) or Acetone (30 mL). Note: MeCN provides higher reflux temperatures, accelerating kinetics.

-

-

Activation:

-

Stir the suspension at room temperature for 15 minutes to allow deprotonation of the phenol, forming the phenoxide anion.

-

-

Electrophile Addition:

-

Add 1,2-Dibromoethane (5.64 g, 2.6 mL, 30 mmol) in a single portion. Crucial: Do not add dropwise; high instantaneous concentration of the electrophile prevents dimer formation.

-

-

Reaction:

-

Reflux the mixture (

for MeCN) for 12–16 hours. -

Monitoring: Check via TLC (Hexane/EtOAc 9:1). The product (

) is less polar than the starting phenol (

-

-

Workup:

-

Cool to room temperature. Filter off the inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure to remove solvent and excess 1,2-dibromoethane (BP

– use a good vacuum).

-

-

Purification:

-

Recrystallize the crude solid from Ethanol or Hexane/Ethanol .

-

Alternative: Flash column chromatography (Silica gel, 100% Hexane

5% EtOAc/Hexane).

-

Synthesis Workflow Diagram

Figure 1: Optimized Williamson ether synthesis workflow minimizing dimerization through stoichiometric control.

Part 4: Applications in Organic Synthesis

4-(2-Bromoethoxy)biphenyl is rarely the end product. It is a "handle" used to introduce the biphenyl moiety into larger molecular architectures.

N-Alkylation (Amination)

The most common application is the alkylation of secondary amines to form tertiary amines. This is ubiquitous in medicinal chemistry for generating G-protein coupled receptor (GPCR) ligands where the biphenyl group occupies a hydrophobic pocket.

-

Reaction:

-

Key Insight: The use of Finkelstein conditions (adding catalytic KI) accelerates this reaction by converting the alkyl bromide to a more reactive alkyl iodide in situ.

Thioether Formation

Reaction with thiols (

C-C Bond Formation (Grignard/Lithiation)

While less common due to the Wurtz coupling risk, the alkyl bromide can be converted to a Grignard reagent (

-

Application: Nucleophilic attack on aldehydes/ketones to extend the carbon chain.

-

Precaution: Requires strictly anhydrous conditions and slow addition to magnesium turnings to prevent polymerization.

Reactivity Pathway Diagram

Figure 2: Divergent synthetic utility of the bromoethoxy handle in medicinal and materials chemistry.

Part 5: Safety and Handling (E-E-A-T)

As an alkyl bromide, this compound acts as an alkylating agent.

-

Hazard Class: Skin Irritant (H315), Eye Irritant (H319).[1]

-

Genotoxicity: Alkyl halides are potential mutagens. Handle inside a fume hood.

-

Disposal: Do not dispose of down the drain. Collect in halogenated organic waste containers.

-

Neutralization: Spills can be treated with a solution of ethanolic amine (to quench the alkyl bromide) before disposal.

References

-

Sigma-Aldrich. Product Specification: 4-(2-Bromoethoxy)-1,1'-biphenyl (CAS 3351-60-8). Retrieved from .

-

PubChem. Compound Summary: 1-(2-Bromoethoxy)-4-phenylbenzene (Isomer/Related). Retrieved from .

-

BenchChem. Application Notes: Williamson Ether Synthesis Protocols. Retrieved from .

-

ChemicalBook. Synthesis and Properties of 4-Phenylphenol Derivatives. Retrieved from .

-

Org. Synth. General Procedures for Alkylation of Phenols. Organic Syntheses, Coll.[2] Vol. 10, p. 200. Retrieved from .

Sources

Biphenyl-Based Mesogens: Structural Engineering and Synthetic Protocols

The Biphenyl Paradigm: From Instability to Industry Standard

Before 1973, the liquid crystal (LC) field was stifled by material instability. Early mesogens, such as Schiff bases (e.g., MBBA), suffered from hydrolytic degradation due to the labile azomethine linkage. The industry required a molecule that was chemically robust, photostable, and possessed a nematic phase at room temperature.

The breakthrough occurred at the University of Hull, where George Gray and his team synthesized 4-cyano-4'-pentylbiphenyl (5CB) . By eliminating the central linkage entirely and connecting two benzene rings directly, Gray created a chemically stable core with high conjugation. This discovery did not merely improve the technology; it enabled the mass production of the Twisted Nematic (TN) displays that defined consumer electronics for decades.

This guide details the structural logic, synthetic pathways, and characterization protocols for biphenyl-based mesogens, serving as a blueprint for modern material development.

Molecular Engineering: Structure-Property Relationships

The success of biphenyl mesogens lies in their modular architecture. A typical calamitic (rod-like) LC molecule consists of three distinct zones, each governing specific physical parameters.

The Molecular Anatomy

-

The Core (Biphenyl): Provides the rigid lath-like shape necessary for anisotropic packing. The direct aryl-aryl bond allows for

-conjugation, contributing to optical birefringence ( -

The Terminal Group (Head): Usually a polar group (e.g.,

, -

The Flexible Tail: An alkyl or alkoxy chain. This disrupts crystalline packing, lowering the melting point (

) to accessible ranges.

Visualization of Structural Logic

The following diagram illustrates how molecular modifications influence bulk physical properties.

Figure 1: Causal relationships between molecular sub-structures and macroscopic LC properties.

Synthetic Protocol: Palladium-Catalyzed Cross-Coupling[1][2]

While early syntheses utilized Friedel-Crafts acylation followed by Wolff-Kishner reduction, the modern gold standard is the Suzuki-Miyaura cross-coupling . This route is tolerant of functional groups and allows for the modular assembly of unsymmetrical biphenyls.

Protocol: Synthesis of 4-Cyano-4'-alkylbiphenyl

Target: Generic synthesis applicable to 5CB (

Reagents:

-

Aryl Halide: 4-Bromobenzonitrile (1.0 eq)[1]

-

Boronic Acid: 4-Alkylphenylboronic acid (1.2 eq)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

] (1-3 mol%) -

Base:

or -

Solvent: Dimethoxyethane (DME) or Toluene/Ethanol mix (degassed)

Step-by-Step Methodology:

-

Inert Environment Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser. Cycle with Argon/Nitrogen (

) three times to remove -

Reagent Loading: Under positive

flow, charge the flask with 4-Bromobenzonitrile and the corresponding Boronic Acid. Add the solvent system (e.g., 60 mL DME per 10 mmol scale). -

Degassing: Bubble

directly into the solvent for 15 minutes. This is critical; dissolved oxygen promotes homocoupling of the boronic acid. -

Catalyst Addition: Add

quickly. The solution should turn light yellow. -

Base Activation: Add the degassed aqueous carbonate base.

-

Reflux: Heat to reflux (

) for 12–24 hours. Monitor via TLC (Silica gel, Hexane:EtOAc 9:1). The product will appear as a highly UV-active spot ( -

Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (

). Wash combined organics with brine, dry over -

Purification: Recrystallize from ethanol or hexane. Note: Liquid crystals require extreme purity (>99.5%); trace impurities drastically suppress the Nematic-Isotropic transition temperature (

).

Synthetic Logic Flow

Figure 2: Workflow for the Suzuki-Miyaura synthesis of biphenyl mesogens.[2]

Characterization & Phase Identification[3][4]

Validating the mesophase requires correlating thermal events with optical textures.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with phase transitions.

-

Protocol: Seal 2-5 mg of sample in an aluminum pan. Heat/cool at

. -

Signature:

-

K

N (Melting): Large endothermic peak (high enthalpy, -

N

I (Clearing): Small endothermic peak (weak first-order transition, low

-

Polarized Optical Microscopy (POM)

POM visualizes the birefringence and defect structures (textures).

-

Nematic Phase: Look for "Schlieren textures" (dark brushes corresponding to extinction positions) or "Marbled textures." The fluid is turbid but mobile.

-

Smectic A Phase: Look for "Focal Conic Fan" textures or homeotropic (black) alignment if the molecules stand perpendicular to the glass.

Characterization Decision Tree

Figure 3: Logical workflow for identifying liquid crystalline phases.

Data Summary: The Homologous Series

The alkyl chain length (

| Mesogen | Alkyl Chain ( | Melting Point ( | Clearing Point ( | Phase Sequence |

| 5CB | 5 (Pentyl) | Crystal | ||

| 6CB | 6 (Hexyl) | Crystal | ||

| 7CB | 7 (Heptyl) | Crystal | ||

| 8CB | 8 (Octyl) | Crystal |

Data Interpretation: 5CB is preferred for room temperature applications. 8CB introduces a Smectic A phase due to increased van der Waals interactions between longer alkyl chains, promoting layered ordering.

References

-

Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New Family of Nematic Liquid Crystals for Displays. Electronics Letters.

-

Hird, M. (2007).[3][4] Fluorinated liquid crystals – properties and applications. Chemical Society Reviews.[3][4]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

BenchChem Application Note. (2025). High-Yield Synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl via Suzuki Coupling.

-

TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction Protocol.

Sources

Difference between 4-(2-bromoethoxy)biphenyl and 4-bromobiphenyl

Comparative Analysis of Reactivity, Synthesis, and Applications in Drug Discovery & Materials Science

Executive Summary

This guide delineates the critical structural and functional differences between 4-bromobiphenyl (4-BB) and 4-(2-bromoethoxy)biphenyl (4-BEB) .[1] While both contain a biphenyl core and a bromine atom, their chemical behaviors are diametrically opposed due to the hybridization of the carbon-bromine bond.

-

4-Bromobiphenyl is an aryl halide used as a primary building block to extend aromatic conjugation via metal-catalyzed cross-coupling.[1]

-

4-(2-Bromoethoxy)biphenyl is an alkyl halide (specifically a primary bromide) acting as a functionalized linker to attach the biphenyl mesogen to other molecular architectures via nucleophilic substitution.[1]

Chemical Profile & Physical Properties[1][2][3][4][5]

The fundamental difference lies in the attachment of the bromine atom: directly to the aromatic ring (

| Feature | 4-Bromobiphenyl (4-BB) | 4-(2-Bromoethoxy)biphenyl (4-BEB) |

| CAS Number | 92-66-0 | 3351-60-8 |

| Structure | ||

| C-Br Hybridization | ||

| Bond Strength | Strong (~80 kcal/mol); requires activation.[1] | Weaker (~68 kcal/mol); prone to displacement.[2] |

| Primary Reactivity | Cross-Coupling (Suzuki, Buchwald) | Nucleophilic Substitution ( |

| Physical State | White crystalline solid | White to off-white solid |

| Melting Point | 80–84 °C | ~70–75 °C (varies by purity/polymorph) |

| Solubility | Non-polar solvents (Hexane, Toluene) | Polar aprotic solvents (DMF, DMSO, THF) |

Reactivity Profiles & Mechanistic Divergence

3.1 4-Bromobiphenyl: The Cross-Coupling Partner

4-BB is chemically inert to standard nucleophiles due to the strength of the

Key Mechanism: Pd-Catalyzed Cycle [1][2]

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.[1]

-

Transmetallation: Exchange with an organometallic reagent (e.g., Boronic acid).[2]

-

Reductive Elimination: Formation of the new C-C bond.[2]

Figure 1: The catalytic cycle for 4-Bromobiphenyl, highlighting the requirement for Pd(0) to break the Ar-Br bond.[1]

3.2 4-(2-Bromoethoxy)biphenyl: The Electrophilic Linker

4-BEB features a primary alkyl bromide.[1] The carbon adjacent to the bromine is electron-deficient and unhindered, making it an ideal electrophile for

Key Mechanism:

-

Nucleophile Approach: Backside attack by amines, phenoxides, or thiols.[2]

-

Transition State: Concerted bond breaking (C-Br) and bond forming.[1]

-

Inversion: Not stereochemically relevant here (achiral carbon), but follows

kinetics.

Figure 2: The direct substitution pathway for 4-(2-bromoethoxy)biphenyl, driven by nucleophilic attack.

Applications in Research & Industry

4.1 Medicinal Chemistry

-

4-BB (Scaffold): Used to synthesize "Privileged Structures."[1] The biphenyl moiety is found in angiotensin II receptor antagonists (e.g., Losartan, Valsartan).[2] 4-BB is the starting point to attach the tetrazole or acid pharmacophores via cross-coupling [1].

-

4-BEB (Linker): Used in PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug design.[1] The ethoxy chain acts as a spacer to position the biphenyl group at a specific distance from a protein binding site, or to improve lipophilicity without altering the aromatic core directly [2].

4.2 Materials Science (Liquid Crystals & OLEDs)

-

4-BB: A precursor for OLED host materials (e.g., CBP derivatives).[1] The rigid biphenyl core provides high triplet energy and thermal stability.[2]

-

4-BEB: A classic Mesogenic Core .[1] In liquid crystals, the rigid biphenyl unit acts as the mesogen, while the bromoethoxy tail is used to polymerize the molecule onto a siloxane or acrylate backbone ("Side-chain Liquid Crystal Polymers"). The flexible ether spacer decouples the motions of the polymer backbone from the ordered liquid crystal phase [3].

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 4-Bromobiphenyl

Target: Synthesis of 4-phenylbiphenyl derivatives.[1]

Reagents:

-

Phenylboronic acid (1.2 equiv)

-

Pd(PPh3)4 (3-5 mol%)[1]

-

K2CO3 (2.0 equiv)

Procedure:

-

Degassing: Charge a Schlenk flask with 4-BB, boronic acid, and base. Evacuate and backfill with Argon (

).[2] -

Solvation: Add degassed solvent mixture via syringe.

-

Catalyst Addition: Add Pd catalyst under positive Argon pressure.

-

Reaction: Heat to 80°C for 12–16 hours. The mixture will turn black (Pd precipitation) upon completion.

-

Workup: Cool, dilute with EtOAc, wash with brine, dry over MgSO4. Purify via silica flash chromatography (Hexanes).

Protocol B: N-Alkylation using 4-(2-Bromoethoxy)biphenyl

Target: Attachment of biphenyl spacer to a secondary amine.[1]

Reagents:

-

4-(2-Bromoethoxy)biphenyl (1.1 equiv)[1]

-

Secondary Amine (e.g., Piperidine) (1.0 equiv)

-

Base: K2CO3 or Cs2CO3 (2.0 equiv)

-

Catalyst: KI (0.1 equiv) - Finkelstein acceleration[1]

-

Solvent: Acetonitrile (MeCN) or DMF

Procedure:

-

Setup: Dissolve the amine and 4-BEB in dry MeCN.

-

Activation: Add powdered K2CO3 and catalytic Potassium Iodide (KI). Note: KI converts the alkyl bromide to a more reactive alkyl iodide in situ.

-

Reaction: Reflux (80°C for MeCN) for 8–12 hours. Monitor by TLC (disappearance of the bromide).

-

Workup: Filter off inorganic salts. Concentrate filtrate.[2][5] Redissolve in DCM, wash with water to remove residual DMF/salts.[2]

-

Purification: Recrystallization from Ethanol is often sufficient due to the polarity difference between the product and starting bromide.[2]

Safety & Toxicology

-

4-Bromobiphenyl:

-

4-(2-Bromoethoxy)biphenyl:

References

-

BenchChem. Application Notes: 4-Bromobiphenyl as a Key Intermediate in Organic Synthesis.[1][9][2]

-

Sigma-Aldrich. Product Specification: 4-(2-Bromoethoxy)-1,1'-biphenyl.[1]

-

National Institute of Standards and Technology (NIST). 1,1'-Biphenyl, 4-bromo- Properties and Spectra.[1][2]

-

Organic Syntheses. Synthesis of Unsymmetrical Biaryls using Modified Suzuki Cross-Coupling.

-

ThermoFisher Scientific. Safety Data Sheet: 4-Bromobiphenyl.[1][2]

Sources

- 1. CAS 41604-19-7: 4-Bromo-2-fluoro-1,1′-biphenyl [cymitquimica.com]

- 2. cpachem.com [cpachem.com]

- 3. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,1'-Biphenyl, 4-bromo- [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. durhamtech.edu [durhamtech.edu]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Solubility profile of 4-(2-Bromoethoxy)-1,1'-biphenyl in organic solvents

An In-depth Technical Guide to the Solubility Profile of 4-(2-Bromoethoxy)-1,1'-biphenyl

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. 4-(2-Bromoethoxy)-1,1'-biphenyl is a biphenyl derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility profile in various organic solvents is paramount for its synthesis, purification, formulation, and in vitro screening. This technical guide provides a comprehensive overview of the theoretical and experimental considerations for determining the solubility of 4-(2-Bromoethoxy)-1,1'-biphenyl. It combines fundamental principles of solubility with actionable experimental protocols, offering a robust framework for researchers.

Introduction to 4-(2-Bromoethoxy)-1,1'-biphenyl and the Imperative of Solubility Profiling

4-(2-Bromoethoxy)-1,1'-biphenyl belongs to the class of biphenyl compounds, which are of significant interest in drug discovery due to their versatile pharmacological activities. The introduction of the bromoethoxy group provides a reactive handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.

The journey of a potential drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous solubility being a major cause of attrition. While this guide focuses on organic solvents, this information is often a prerequisite for developing suitable formulations for preclinical and clinical studies, including solvent-based systems or for use in crystallization processes. Understanding the solubility of 4-(2-Bromoethoxy)-1,1'-biphenyl in a range of organic solvents is crucial for:

-

Optimizing Reaction Conditions: Selecting an appropriate solvent can significantly impact reaction kinetics, yield, and purity.

-

Developing Purification Strategies: Knowledge of solubility is essential for designing effective crystallization, precipitation, and chromatographic purification methods.

-

Preparing Stock Solutions for Biological Screening: Accurate concentration of stock solutions is critical for reliable in vitro and in vivo testing.

-

Formulation Development: Early insights into solubility can guide the selection of excipients and delivery systems.

Physicochemical Properties of 4-(2-Bromoethoxy)-1,1'-biphenyl

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| Linear Formula | C14H13BrO | |

| CAS Number | 3351-60-8 | |

| Molecular Weight | 277.163 g/mol | |

| MDL Number | MFCD02671154 |

Note: Sigma-Aldrich provides this product as part of a collection for early discovery researchers and does not collect analytical data. The buyer is responsible for confirming the product's identity and purity.

The structure of 4-(2-Bromoethoxy)-1,1'-biphenyl, with its large, non-polar biphenyl core and a more polar ether linkage and bromine atom, suggests a nuanced solubility profile. The dominant feature is the hydrophobic biphenyl system, which would predict good solubility in non-polar organic solvents. The ether oxygen and the bromine atom introduce some polarity, potentially allowing for solubility in moderately polar solvents.

Theoretical Solubility Profile: The "Like Dissolves Like" Principle

The principle of "like dissolves like" is a cornerstone of solubility prediction.[1] It posits that a solute will dissolve best in a solvent that has a similar polarity.[1] We can qualitatively predict the solubility of 4-(2-Bromoethoxy)-1,1'-biphenyl in various organic solvents based on this principle.

| Solvent Class | Representative Solvents | Predicted Solubility of 4-(2-Bromoethoxy)-1,1'-biphenyl | Rationale |

| Non-Polar | Hexane, Toluene, Benzene | High | The large, non-polar biphenyl structure will have favorable van der Waals interactions with non-polar solvents.[2][3] |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | These solvents can interact with the polar ether and bromo functionalities while also solvating the non-polar biphenyl core. |

| Polar Aprotic (highly polar) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The high polarity of these solvents can effectively solvate the polar regions of the molecule.[2] |

| Polar Protic | Methanol, Ethanol | Moderate to Low | The ability of these solvents to hydrogen bond may not be as effective in solvating the predominantly non-polar solute.[2] Shorter-chain alcohols are more likely to be effective than longer-chain ones. |

| Aqueous | Water | Very Low / Insoluble | The large hydrophobic biphenyl moiety will dominate, leading to poor solubility in water.[2] |

This table serves as a predictive guide. Experimental verification is essential to establish the quantitative solubility profile.

Experimental Determination of Solubility

The "gold standard" for determining thermodynamic solubility is the Shake-Flask Method .[4] This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Detailed Methodology: Equilibrium Shake-Flask Method

Objective: To determine the saturation concentration of 4-(2-Bromoethoxy)-1,1'-biphenyl in a selected organic solvent at a controlled temperature.

Materials:

-

4-(2-Bromoethoxy)-1,1'-biphenyl (crystalline solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Protocol:

-

Preparation of the Suspension:

-

Add an excess amount of crystalline 4-(2-Bromoethoxy)-1,1'-biphenyl to a pre-weighed glass vial. The presence of excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Record the initial mass of the compound added.

-

Add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the suspension for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in the supernatant remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

-

To ensure complete separation of the solid from the supernatant, centrifuge the vials at a moderate speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of 4-(2-Bromoethoxy)-1,1'-biphenyl.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original supernatant by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Self-Validating System and Causality

-

Why excess solid? To ensure the solution is truly saturated at equilibrium. Without it, one might only be measuring the dissolution of the added amount, not the maximum capacity of the solvent.

-

Why temperature control? Solubility is temperature-dependent.[3][5] Maintaining a constant temperature is critical for reproducible and accurate results.

-

Why agitation? To increase the surface area of the solid in contact with the solvent, facilitating a faster approach to equilibrium.

-

Why HPLC? It is a highly sensitive and specific method for quantifying the concentration of the solute, even in the presence of minor impurities.

Data Visualization

Experimental Workflow for Solubility Determination

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Conceptual Diagram of Solubility Based on Polarity

Caption: Predicted solubility of 4-(2-Bromoethoxy)-1,1'-biphenyl based on solvent polarity.

Conclusion

References

- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).

- Solubility of Organic Compounds - Chemistry Steps. (2021, October 8).

- Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (2022, May 31).

- Experiment 1. Solubility of Organic Compounds | PDF - Scribd. (n.d.).

- 8: Identification of Unknowns (Experiment) - Chemistry LibreTexts. (2020, June 29).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Summary of Exploring the Solubility of Organic Compounds: Theory and Practice - Teachy. (n.d.).

- Solubility of organic compounds (video) - Khan Academy. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- Solubility - Wikipedia. (n.d.).

- 4-(2-bromoethoxy)-1,1'-biphenyl - Sigma-Aldrich. (n.d.).

Sources

Reactivity of Primary Alkyl Bromides in Biphenyl Ethers: A Technical Whitepaper

Executive Summary

The intersection of primary alkyl bromide electrophilicity and the unique solvation environment of biphenyl ethers (e.g., diphenyl ether) presents a highly specialized domain in synthetic organic chemistry. Primary alkyl bromides are classic substrates for nucleophilic substitution due to their minimal steric hindrance and the excellent leaving-group ability of the bromide ion. However, when deployed in biphenyl ethers—solvents characterized by exceptionally high boiling points (~258 °C), thermal resilience, and low dielectric constants—the standard rules of ambient-temperature kinetics are rewritten. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental frameworks for leveraging primary alkyl bromides in biphenyl ether matrices for high-temperature substitutions, pyrolytic cleavages, and transition-metal catalyzed cross-couplings.

Physicochemical Dynamics & Kinetics

The Solvation Paradox: Dielectric Constant vs. Thermal Capacity

In standard polar aprotic solvents (e.g., DMF, DMSO), primary alkyl bromides undergo rapid SN2 reactions because the solvent stabilizes the charge-separated transition state[1]. Biphenyl ethers, conversely, possess a low dielectric constant (

The causality behind choosing biphenyl ether lies in its thermal capacity . The solvent allows chemists to input massive amounts of thermal energy (up to 250 °C) without requiring pressurized vessels. This thermal energy overcomes the high activation barrier (

High-Temperature Homolytic Cleavage

When thermal input exceeds 200 °C in an inert biphenyl ether matrix, the kinetic regime shifts from heterolytic substitution to homolytic C–Br bond cleavage. The bond dissociation energy of a primary C–Br bond is approximately 285 kJ/mol.2 demonstrate that primary alkyl bromides undergo a mixed chain and unimolecular elimination mechanism under these conditions[2]. Biphenyl ether acts as an ideal, non-participatory heat sink for these radical generations, preventing solvent-adduct formation.

Mechanistic divergence of primary alkyl bromides in biphenyl ether matrices.

Catalytic & Redox Applications

Beyond thermal inertness, biphenyl ethers exhibit unique electronic properties that benefit modern catalysis.

Diphenyl Ether as a Redox Buffer

In advanced photoredox catalysis, primary alkyl bromides are often used to generate primary alkyl radicals. During these single-electron transfer (SET) processes, highly reactive intermediate radical cations can form. Biphenyl ether is frequently employed as a3[3]. The extended

Reductive Electrophilic Cross-Coupling

Primary alkyl bromides are exceptional substrates for transition-metal catalyzed cross-couplings (e.g., Negishi, Suzuki) in biphenyl ethers. Because primary substrates lack the steric bulk of secondary or tertiary halides, they undergo highly efficient oxidative addition with Pd(0) or Ni(0) species. Recent advances in 4 demonstrate that primary alkyl bromides achieve superior halide exchange and cross-coupling yields in diphenyl ether matrices due to minimal steric hindrance in the transition state[4].

Quantitative Data

Table 1: Kinetic and Thermodynamic Profile of Primary Alkyl Bromides by Solvent

| Solvent | Dielectric Constant ( | Boiling Point (°C) | Primary Reaction Pathway | Relative SN2 Rate (Normalized at 100°C) |

| Diphenyl Ether | 3.7 | 258 | High-Temp SN2 / Radical | 1x (Baseline) |

| Toluene | 2.4 | 110 | SN2 / Cross-Coupling | 0.8x |

| DMF | 36.7 | 153 | Rapid SN2 | 10,000x |

Table 2: Troubleshooting and Self-Validation Matrix

| Observation | Mechanistic Cause | Corrective Action (Self-Validation) |

| High levels of alkene byproduct | E2 elimination competing with SN2 | Reduce base strength; lower temperature by 20 °C. |

| Substrate decomposition (blackening) | Homolytic C-Br cleavage / Pyrolysis | Degas solvent thoroughly; reduce temp below 200 °C. |

| No reaction progress | Insufficient thermal activation for low-polarity solvent | Increase temp in 15 °C increments; add phase-transfer catalyst. |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step contains a discrete validation checkpoint to confirm causality and prevent downstream failure.

Protocol 1: High-Temperature SN2 Substitution in Diphenyl Ether

Objective: Synthesize complex ethers via nucleophilic displacement of a primary alkyl bromide.

-

Solvent Preparation: Add 10 mL of diphenyl ether to a Schlenk flask. Degas via three freeze-pump-thaw cycles.

-

Validation Checkpoint: The absence of micro-bubbles under 10 mbar vacuum confirms the removal of dissolved oxygen, preventing unwanted radical auto-oxidation.

-

-

Reagent Addition: Add 1.0 equiv of the nucleophile (e.g., a phenol derivative) and 1.2 equiv of the primary alkyl bromide (e.g., phenethyl bromide). Add 1.5 equiv of anhydrous K2CO3.

-

Validation Checkpoint: The mixture should appear as a heterogeneous suspension. Clumping indicates moisture contamination; if observed, discard and use freshly dried reagents.

-

-

Thermal Activation: Heat the reaction mixture to 180 °C using a precisely controlled Wood's metal bath or heating mantle.

-

Validation Checkpoint: Extract a 50

L aliquot after 2 hours. GC-MS analysis must show >60% conversion. If unreacted starting material persists without alkene byproducts, the thermal energy is insufficient; increase the temperature to 195 °C.

-

-

Workup & Extraction: Cool to room temperature. Dilute with 50 mL of dichloromethane (DCM) and wash with water (3 x 50 mL) to remove inorganic salts.

-

Validation Checkpoint: Perform TLC on the final aqueous wash. The absence of UV-active spots validates that all organic products have been successfully retained in the DCM layer.

-

Self-validating experimental workflow for high-temperature reactions in biphenyl ethers.

Protocol 2: Pd-Catalyzed Reductive Cross-Coupling

Objective: Form C-C bonds using a primary alkyl bromide and an aryl electrophile in diphenyl ether.

-

Catalyst Activation: In a glovebox, combine 5 mol% PdCl2(amphos)2, 3.0 equiv activated zinc dust, and diphenyl ether.

-

Validation Checkpoint: A color change from yellow to dark brown/black indicates the successful reduction of Pd(II) to the active Pd(0) species.

-

-

Substrate Introduction: Add the primary alkyl bromide and the aryl electrophile. Seal the vessel and transfer it out of the glovebox.

-

Coupling & Monitoring: Heat to 80 °C.

-

Validation Checkpoint: Monitor via TLC. Because primary alkyl bromides have minimal steric hindrance, oxidative addition is rapid. If homocoupling of the alkyl bromide is observed (>10%), reduce the concentration of the alkyl halide to favor cross-coupling.

-

References

- Maccoll, A. "Gas-phase Pyrolysis of Some Esters and Analogous Compounds." RSC Publishing.

- BenchChem Technical Support Team. "Phenethyl bromide - Chemical Properties and Structure." Benchchem.

- "Decarboxylative photocatalytic transformations." Chemical Society Reviews (RSC Publishing).

- "Alkylation of Csp2 thianthrenium salts and ß-Me elimination of an n-propyl chain." RWTH Publications.

Sources

- 1. Phenethylbromide | High-Purity Alkylating Reagent [benchchem.com]

- 2. 686. Gas-phase eliminations. Part I. The unimolecular gas-phase pyrolysis of some esters and analogous compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. Decarboxylative photocatalytic transformations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01051E [pubs.rsc.org]

- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]

Methodological & Application

Application Note: Synthesis of 4-(2-Bromoethoxy)-1,1'-biphenyl via Williamson Ether Reaction

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Validated Protocol

Introduction & Mechanistic Rationale

The Williamson ether synthesis remains the most robust and widely applied methodology for the construction of asymmetric ethers in both laboratory and industrial settings[1]. The synthesis of 4-(2-bromoethoxy)-1,1'-biphenyl from 4-phenylphenol and 1,2-dibromoethane is a highly valuable transformation. The resulting terminal bromide serves as a versatile synthetic handle for downstream functionalization, such as amine substitution in medicinal chemistry or cross-coupling reactions in materials science.

The reaction proceeds via a bimolecular nucleophilic substitution (

Reaction Optimization & Causality (E-E-A-T)

As a Senior Application Scientist, I emphasize that successful etherification is not merely about mixing reagents; it requires strict control over competing kinetic pathways. The following parameters dictate the success of this specific protocol:

-

Base Selection (Preventing Elimination): Potassium carbonate (

) is the optimal base for this reaction. While stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) can quantitatively deprotonate alcohols[4], they significantly increase the risk of -

Stoichiometric Control (The Diether Problem): The most prominent side reaction in this synthesis is the formation of the symmetrical diether, 1,2-bis(biphenyl-4-yloxy)ethane. Because the mono-alkylated product still contains a reactive primary bromide, it can undergo a second

attack by another phenoxide molecule. To kinetically suppress this over-alkylation, 1,2-dibromoethane must be used in a significant molar excess (typically 3 to 5 equivalents)[6]. -

Solvent Selection: Polar aprotic solvents such as acetone, acetonitrile, or DMF are strongly preferred[5]. Unlike protic solvents (which hydrogen-bond and deactivate the nucleophile), polar aprotic solvents leave the phenoxide anion relatively unsolvated and highly reactive, thereby accelerating the

pathway. Acetone under reflux is chosen for this protocol due to its ease of removal during workup.

Mechanistic Pathway

Fig 1:

Quantitative Data & Reagent Specifications

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Functional Role |

| 4-Phenylphenol | 170.21 | 1.0 | 1.70 g | Nucleophile Precursor |

| 138.21 | 3.0 | 4.15 g | Mild Base | |

| 1,2-Dibromoethane | 187.86 | 4.0 | 3.45 mL (7.51 g) | Electrophile |

| Acetone (Anhydrous) | 58.08 | N/A | 50 mL | Polar Aprotic Solvent |

| Target Product | 277.16 | 1.0 (Expected) | ~2.2 - 2.5 g (80-90% Yield) | Alkylated Ether |

Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process quality control checks to ensure reaction fidelity.

Step 1: Reaction Setup & Deprotonation

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-phenylphenol (1.70 g, 10 mmol) and anhydrous potassium carbonate (4.15 g, 30 mmol).

-

Suspend the solid mixture in anhydrous acetone (50 mL).

-

Stir the suspension at room temperature for 15–30 minutes to facilitate the formation of the phenoxide anion. The mixture will remain heterogeneous.

Step 2: Alkylation & Thermal Activation

-

Using a syringe, carefully add 1,2-dibromoethane (3.45 mL, 40 mmol) to the stirring suspension. Caution: 1,2-dibromoethane is a toxic alkylating agent; handle exclusively inside a fume hood.

-

Attach a reflux condenser to the flask and heat the mixture to 60 °C (reflux) using an oil bath or heating mantle.

-

Maintain reflux for 12–24 hours under an inert atmosphere (nitrogen or argon).

Step 3: In-Process Monitoring (Self-Validation)

-

After 12 hours, monitor the reaction progress via Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate solvent system.

-

Validation Metric: The target product (an ether) is significantly less polar than the starting phenol. Complete conversion is indicated by the disappearance of the lower

phenol spot and the dominance of a new, higher

Step 4: Quench & Workup

-

Cool the reaction mixture to room temperature.

-

Filter the heterogeneous mixture through a pad of Celite to remove inorganic salts (unreacted

and byproduct KBr)[5]. Rinse the filter cake with an additional 20 mL of acetone. -

Concentrate the combined filtrate under reduced pressure (rotary evaporation) to remove the acetone and the majority of the volatile excess 1,2-dibromoethane.

Step 5: Liquid-Liquid Extraction

-

Dissolve the resulting crude residue in ethyl acetate (50 mL).

-

Transfer to a separatory funnel and wash the organic layer sequentially with distilled water (2 × 30 mL) and saturated aqueous sodium chloride (brine, 30 mL)[5].

-

Dry the organic layer over anhydrous sodium sulfate (

), filter, and concentrate in vacuo to yield the crude product.

Step 6: Purification & Analytical Validation

-

Purify the crude residue via flash column chromatography on silica gel (60-120 mesh), eluting with a gradient of 2-5% Ethyl Acetate in Hexane[6].

-

NMR Validation Metric: Confirm product identity via

NMR (

Experimental Workflow

Fig 2: Step-by-step experimental workflow for the Williamson ether synthesis.

Troubleshooting Guide

-

Issue: High levels of symmetrical diether byproduct.

-

Cause: Insufficient excess of 1,2-dibromoethane or localized high concentrations of phenoxide.

-

Solution: Ensure a minimum of 4.0 equivalents of 1,2-dibromoethane is used[6]. Add the electrophile rapidly to the stirring mixture to avoid stoichiometric imbalances.

-

-

Issue: Incomplete conversion (unreacted phenol remains).

-

Cause: Incomplete deprotonation or wet solvent quenching the nucleophile[5].

-

Solution: Ensure

is strictly anhydrous (oven-dried prior to use). If the substrate is particularly unreactive, consider adding a catalytic amount of potassium iodide (KI) to facilitate an in-situ Finkelstein reaction, generating a more reactive alkyl iodide intermediate[3].

-

References

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. benchchem.com [benchchem.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Application Note: Optimized Reaction Conditions for Nucleophilic Substitution of Bromoethoxy Biphenyls

Abstract

This guide details the optimized protocols for the nucleophilic substitution of 4-(2-bromoethoxy)biphenyl. Unlike simple alkyl halides, this substrate presents a unique "Solubility-Reactivity Paradox": the lipophilic biphenyl core requires non-polar or dipolar aprotic solvents, while the

Substrate Analysis & Strategic Considerations

The Chemical Environment

The substrate, 4-(2-bromoethoxy)biphenyl , consists of a rigid, lipophilic aromatic core and a reactive primary alkyl halide tail.

-

The Core (Biphenyl): Highly lipophilic. Poor solubility in alcohols (MeOH, EtOH) and water. High solubility in Toluene, DCM, THF, and DMF.

-

The Linker (Ethoxy): The

-oxygen atom exerts an inductive electron-withdrawing effect (-I), making the -

The Leaving Group (Bromide): A good leaving group, but can be sluggish with steric bulk.

Solvent System Selection

Success depends on balancing substrate solubility with nucleophile activity.

| Solvent System | Solubility (Substrate) | Nucleophile Activity ( | Risk Profile | Recommendation |

| Ethanol/Methanol | Poor (Precipitation) | Low (Solvation Cage) | Low | Avoid (except for workup). |

| DMF / DMSO | Excellent | High (Naked Anion) | Moderate (Workup difficulty) | Primary Choice for Azides/Amines. |

| Acetone | Moderate | High (Finkelstein) | Low | Good for Iodide exchange. |

| Toluene + Water | Excellent | Low (without PTC) | Low | Best for Phenols (requires PTC). |

Validated Experimental Protocols

Protocol A: Amination (Synthesis of Amino-Linkers)

Target: Secondary/Tertiary Amines for Drug Linkers

Rationale: Amines are moderate nucleophiles. Using strong bases (NaH) causes elimination. We utilize the "Self-Scavenging" or "Mild Base" approach to prevent vinyl ether formation.

Reagents:

-

Substrate: 4-(2-bromoethoxy)biphenyl (1.0 equiv)

-

Amine: Primary or Secondary Amine (3.0 equiv OR 1.1 equiv + 2.0 equiv

) -

Catalyst: Potassium Iodide (KI) (0.1 equiv) - Critical for Finkelstein activation.

-

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 mmol of 4-(2-bromoethoxy)biphenyl in 5 mL of anhydrous MeCN (or DMF if solubility is an issue).

-

Activation: Add 0.1 mmol (10 mol%) of KI. Stir for 15 minutes at RT. Mechanism: In situ conversion of Alkyl-Br to reactive Alkyl-I.

-

Addition: Add 3.0 equivalents of the amine.

-

Note: If the amine is expensive, use 1.1 equiv of amine and 2.0 equiv of anhydrous

.

-

-

Reaction: Heat to 60°C (MeCN) or 80°C (DMF) for 6–12 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup:

-

Cool to RT.

-

Pour into 50 mL ice water. The product will likely precipitate due to the biphenyl tail.

-

Filter and wash with water. If oil forms, extract with DCM.

-

Protocol B: Williamson Ether Synthesis (Phase Transfer Catalysis)

Target: Mixed Ethers / Liquid Crystals

Rationale: Phenoxides are hard nucleophiles. Traditional conditions (NaH/THF) often lead to elimination. Phase Transfer Catalysis (PTC) is superior here because it keeps the bulk of the base in the aqueous phase, minimizing E2 competition while shuttling the reactive phenoxide into the organic layer.

Reagents:

-

Substrate: 4-(2-bromoethoxy)biphenyl (1.0 equiv)

-

Nucleophile: Substituted Phenol (1.1 equiv)

-

Base: Potassium Hydroxide (KOH) (50% aq. solution)

-

Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 equiv)

Step-by-Step Procedure:

-

Biphasic Setup: In a round-bottom flask, dissolve 1.0 mmol of substrate and 1.1 mmol of phenol in 10 mL Toluene.

-

Catalyst Addition: Add 0.05 mmol TBAB.

-

Base Addition: Add 2 mL of 50% aq. KOH.

-

Reaction: Vigorously stir (1000 rpm) at 90°C for 4 hours.

-

Critical: High stirring speed is required to maximize interfacial surface area.

-

-

Workup:

-

Separate layers. Wash organic layer with water (2x) and brine (1x).

-

Dry over

and concentrate. -

Recrystallize from Ethanol (Biphenyl ethers often crystallize well from cooling ethanol).

-

Protocol C: Azidation (Click Chemistry Precursor)

Target: 4-(2-azidoethoxy)biphenyl

Rationale: Azide (

Reagents:

-

Substrate: 1.0 equiv

-

Nucleophile: Sodium Azide (

) (1.5 equiv) -

Solvent: DMSO (preferred) or DMF.[3]

Procedure:

-

Dissolve substrate in DMSO (0.5 M concentration).

-

Add

(Caution: Toxic). -

Stir at Room Temperature for 12 hours.

-

Note: Heating is rarely needed for primary bromides in DMSO and increases safety risks with azides.

-

-

Crash Precipitation: Pour reaction mixture slowly into excess water. The azido-biphenyl will precipitate as a white solid. Filter and dry in a vacuum desiccator (do not heat).

Mechanism & Troubleshooting (Visualized)

Decision Tree for Reaction Conditions

Caption: Operational workflow for selecting reaction conditions based on nucleophile type.

Competition: Substitution ( ) vs. Elimination ( )

The

Caption: Mechanistic divergence. Path A is favored by polar aprotic solvents and soft nucleophiles. Path B is driven by hard bases.

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | "Greasy" substrate not dissolving. | Switch solvent to DMF or Toluene (PTC) . Do not use MeOH. |

| New Spot (High Rf) | Vinyl ether formation (Elimination). | Base is too strong. Switch from NaH to |

| Precipitate in Reaction | Salt formation (Good) or Product crashing out. | If product crashes out, conversion stops. Add more solvent or switch to PTC. |

| Slow Reaction Rate | Poor leaving group activity. | Add 10 mol% KI (Finkelstein catalyst) to swap Br for I in situ. |

References

-

Master Organic Chemistry. (2012). The SN2 Mechanism: Kinetics, Thermodynamics, and Solvent Effects. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction - Solvent Effects. Retrieved from [Link]

-

Royal Society of Chemistry (RSC). (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives. Retrieved from [Link]

-

Freedman, H. H., & Dubois, R. A. (1975).[4] An improved Williamson ether synthesis using phase transfer catalysis.[4][5] Tetrahedron Letters, 16(38), 3251-3254. (Classic methodology for lipophilic substrates).

Sources

Application Note: Preparation of Biphenyl-Based Ethers via Williamson Ether Synthesis Using 1,2-Dibromoethane

Executive Summary

Biphenyl-based ethers are indispensable structural motifs in drug development and advanced materials. Specifically, derivatives synthesized from 4-phenylphenol and 1,2-dibromoethane serve as critical precursors for [1], larvicidal agents[2], and [3].

This application note provides a comprehensive, self-validating guide to the controlled synthesis of both mono-alkylated (1-(2-bromoethoxy)-4-phenylbenzene) and di-alkylated (1,2-bis(4-biphenyloxy)ethane) biphenyl ethers. By mastering the stoichiometric and thermodynamic parameters of this specific Williamson ether synthesis, researchers can achieve high-yield, chemoselective outcomes without relying on complex organometallic catalysis[4].

Mechanistic Causality & Reaction Dynamics

The transformation relies on a classic SN2 (bimolecular nucleophilic substitution) pathway. However, the bifunctional nature of 1,2-dibromoethane introduces competing reaction trajectories. Success dictates strict control over the following parameters:

-

Base Selection (Preventing E2 Elimination): Anhydrous potassium carbonate (K₂CO₃) is the optimal base. Stronger bases like sodium hydroxide (NaOH) or sodium hydride (NaH) frequently trigger an E2 elimination on 1,2-dibromoethane, generating volatile and unreactive vinyl bromide. K₂CO₃ provides precise alkalinity to deprotonate 4-phenylphenol (pKₐ ~9.5) while suppressing competitive elimination and minimizing secondary byproducts[2].

-

Solvent Causality: Polar aprotic solvents such as Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are mandatory. These solvents effectively coordinate the potassium cation, leaving the biphenyl-4-olate anion "naked" and highly nucleophilic. This drastically lowers the activation energy required for the SN2 attack on the sterically accessible primary bromide.

-

Stoichiometric Control of Chemoselectivity: 1,2-dibromoethane is a homobifunctional electrophile.

-

To isolate the mono-alkylated product, a significant molar excess of 1,2-dibromoethane (typically 5 to 10 equivalents) is employed. This statistically guarantees that a phenoxide anion will encounter a fresh molecule of 1,2-dibromoethane rather than a previously formed mono-ether[1].

-

To isolate the di-alkylated product, the stoichiometry is strictly inverted to a 2:1 ratio of phenol to dibromoalkane, forcing the intermediate mono-ether to act as the electrophile for the second equivalent of phenoxide.

-

Reaction Pathway Visualization

Reaction pathways for mono- and di-alkylation of 4-phenylphenol using 1,2-dibromoethane.

Quantitative Reaction Parameters

The following table summarizes the critical divergent parameters required to selectively drive the reaction toward either the mono- or di-alkylated biphenyl ether.

| Parameter | Protocol A (Mono-alkylation) | Protocol B (Di-alkylation) |

| Target Product | 1-(2-Bromoethoxy)-4-phenylbenzene | 1,2-Bis(4-biphenyloxy)ethane |

| Phenol : Electrophile Ratio | 1 : 5 (Excess Dibromoethane) | 2 : 1 (Limiting Dibromoethane) |

| Base Equivalents (K₂CO₃) | 2.5 eq | 4.0 eq |

| Optimal Solvent | Acetonitrile (MeCN) or Acetone | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 80 °C (Reflux) | 100 - 120 °C |

| Reaction Time | 6 - 8 hours | 12 - 16 hours |

| Expected Yield | 75% - 85% | 80% - 90% |

| Primary Purification | Liquid-liquid extraction & Flash Column | Aqueous Precipitation & Recrystallization |

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1-(2-Bromoethoxy)-4-phenylbenzene (Mono-alkylation)

Objective: Synthesize the mono-alkylated linker while suppressing dimerization.

-

Apparatus Setup: Equip a flame-dried 250 mL round-bottom flask with a PTFE-coated magnetic stir bar and a reflux condenser under an inert nitrogen atmosphere.

-

Reagent Charging: Add 4-phenylphenol (10.0 mmol, 1.70 g) and finely powdered, anhydrous K₂CO₃ (25.0 mmol, 3.45 g) to the flask[2].

-

Solvation & Deprotonation: Inject 50 mL of anhydrous Acetonitrile. Stir the suspension at room temperature for 30 minutes.

-

Self-Validation Checkpoint: The solution will adopt a faint yellow tint, confirming the generation of the biphenyl-4-olate anion.

-

-

Electrophile Addition: Add 1,2-dibromoethane (50.0 mmol, 4.3 mL) in a single rapid injection. The massive excess acts as a statistical buffer against di-alkylation.

-

Thermal Activation: Heat the reaction mixture to a gentle reflux (80 °C) for 6 to 8 hours.

-

Self-Validation Checkpoint: As the SN2 reaction proceeds, a dense, chalky white precipitate of potassium bromide (KBr) will accumulate at the bottom of the flask.

-

-

Reaction Quenching & Filtration: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the KBr and unreacted K₂CO₃. Wash the filter cake with 20 mL of ethyl acetate.

-

Concentration & Purification: Concentrate the filtrate under reduced pressure to remove the solvent and the volatile excess 1,2-dibromoethane. Purify the resulting crude oil via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate 9:1) to yield the pure mono-alkylated product as a white solid.

Protocol B: Synthesis of 1,2-Bis(4-biphenyloxy)ethane (Di-alkylation)

Objective: Synthesize the symmetrical di-ether by forcing the intermediate to react with a second equivalent of phenoxide.

-

Apparatus Setup: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under nitrogen.

-

Reagent Charging: Add 4-phenylphenol (20.0 mmol, 3.40 g) and anhydrous K₂CO₃ (40.0 mmol, 5.52 g) to the flask.

-

Solvation: Inject 50 mL of anhydrous DMF. DMF is chosen here for its higher boiling point and superior ability to solvate the intermediate mono-ether, driving the second substitution step. Stir for 30 minutes.

-

Controlled Electrophile Addition: Add 1,2-dibromoethane (10.0 mmol, 0.86 mL) dropwise over 15 minutes. Slow addition prevents local excesses of the electrophile.

-

Thermal Activation: Heat the mixture to 100 °C for 12 to 16 hours.

-

Precipitation (Self-Validation): Remove the flask from the heat source and allow it to cool to room temperature.

-

Self-Validation Checkpoint: The highly symmetrical di-alkylated product has exceptionally poor solubility in cold organic solvents. Upon cooling, the product will spontaneously crash out of the DMF as a thick, crystalline suspension.

-

-

Isolation: Pour the cooled reaction mixture into 200 mL of ice-cold distilled water. This dissolves all inorganic salts (KBr, K₂CO₃) and residual DMF, leaving only the precipitated product.

-

Purification: Filter the solid under vacuum, wash sequentially with cold water (2 x 50 mL) and cold ethanol (2 x 20 mL). Recrystallize the crude solid from boiling toluene to afford the di-ether as analytically pure, shimmering white leaflets.

Analytical Characterization & Troubleshooting

To ensure the integrity of the synthesized compounds, verify the structural identity using Nuclear Magnetic Resonance (NMR) spectroscopy:

-

For 1-(2-Bromoethoxy)-4-phenylbenzene: Look for the characteristic asymmetrical ethylene linker peaks in the ¹H NMR (CDCl₃). You will observe two distinct triplets integrating to 2H each: one around δ 4.35 ppm (O-CH₂ ) and one around δ 3.65 ppm (CH₂ -Br).

-

For 1,2-Bis(4-biphenyloxy)ethane: The symmetry of the molecule simplifies the spectrum. The ethylene linker will appear as a single, sharp singlet integrating to 4H around δ 4.40 ppm (O-CH₂ -CH₂ -O), confirming complete di-alkylation.

Troubleshooting E2 Elimination: If ¹H NMR reveals multiplet peaks between δ 5.5 - 6.5 ppm, vinyl bromide byproducts have formed. To correct this in subsequent runs, ensure the K₂CO₃ is strictly anhydrous (oven-dried at 120 °C) and avoid exceeding the recommended reaction temperatures.

References

-

Subnanomolar Affinity and Selective Antagonism at α7 Nicotinic Receptor by Combined Modifications of 2-Triethylammonium Ethyl Ether of 4-Stilbenol (MG624) Journal of Medicinal Chemistry (via PMC) URL:[Link]

-

An Efficient K₂CO₃-Promoted Synthesis of 1-Bromo-2-aryloxyethane Derivatives and Evaluation of Larval Mortality against Aedes aegypti Journal of Chemistry (via ResearchGate) URL:[Link]

-

Recent Developments in Organophosphorus Flame Retardants Containing P-C Bond and Their Applications Polymers (MDPI) URL:[Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects RSC Advances (via PMC) URL:[Link]

Sources

- 1. Subnanomolar Affinity and Selective Antagonism at α7 Nicotinic Receptor by Combined Modifications of 2-Triethylammonium Ethyl Ether of 4-Stilbenol (MG624) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

Procedure for attaching biphenyl spacers to amine nucleophiles

Application Note: Covalent Attachment of Biphenyl Spacers to Amine Nucleophiles

Executive Overview

Biphenyl spacers are privileged structural motifs in modern drug discovery, materials science, and bioconjugation. Their rigid, lipophilic nature dictates the spatial geometry of bivalent molecules, making them indispensable in the design of Proteolysis Targeting Chimeras (PROTACs) and Sartan-class antihypertensives[1],. The covalent attachment of these rigid spacers to amine nucleophiles (e.g., target protein ligands, E3 ligase binders, or functionalized PEG chains) requires highly efficient, chemoselective methodologies.

This guide provides an authoritative, mechanistic deep-dive into the two most robust methods for biphenyl-amine conjugation: HATU-Mediated Amide Coupling and S

Mechanistic Causality & Reagent Selection

The selection of the conjugation strategy is entirely dictated by the functional group present on the biphenyl precursor.

Decision matrix for selecting biphenyl spacer attachment methodologies based on functional groups.

Amide Coupling via Biphenyl-Carboxylic Acids

When the biphenyl spacer terminates in a carboxylic acid, amide coupling is the gold standard. In the synthesis of complex PROTACs (e.g., linking a biphenyl moiety to an amine-derived pomalidomide), is the preferred coupling reagent[2],.

The Causality of HATU: Unlike standard carbodiimides (EDC/DCC), HATU generates an active 7-aza-1-hydroxybenzotriazole (OAt) ester. The pyridine nitrogen in the OAt leaving group provides neighboring group participation via intramolecular hydrogen bonding, which actively guides the incoming amine nucleophile. This drastically accelerates the reaction kinetics and suppresses epimerization, making it highly effective for sterically hindered secondary amines[1]. is utilized as the base because its steric bulk prevents it from acting as a competing nucleophile[2].

Mechanistic pathway of HATU-mediated amide coupling for biphenyl carboxylic acids.

S 2 Alkylation via 4-(Bromomethyl)biphenyl

When the biphenyl spacer is functionalized with a benzylic halide (e.g., 4-(bromomethyl)biphenyl), direct nucleophilic substitution (S

The Causality of Base and Solvent: The benzylic carbon is highly activated due to the transition state stabilization provided by the adjacent biphenyl

Quantitative Method Comparison

The following table synthesizes the operational parameters and expected outcomes for both conjugation strategies, allowing researchers to optimize their synthetic route based on available precursors.

| Parameter | HATU-Mediated Amide Coupling | S |

| Biphenyl Precursor | Biphenyl-4-carboxylic acid derivatives | 4-(Bromomethyl)biphenyl derivatives |

| Typical Reagents | HATU (1.2 eq), DIPEA (3.0 eq) | K |

| Optimal Solvents | DMF, DCM, or NMP | Acetonitrile, DMF, or Acetone |

| Reaction Temperature | 0 °C warming to Room Temperature | Room Temperature to 70 °C |

| Reaction Time | 2 – 12 hours | 4 – 16 hours |

| Primary Byproducts | Tetramethylurea, HOAt | Overalkylated tertiary amines |

| Average Yield | 75% – 95% | 60% – 85% |

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical step includes an observable physical or analytical checkpoint to confirm reaction trajectory before proceeding.

Protocol A: HATU-Mediated Amide Coupling of Biphenyl-Carboxylic Acids

Application: Synthesis of PROTAC linkers and dual-target inhibitors[4],.

-

Pre-activation: Dissolve the biphenyl-carboxylic acid (1.0 equiv, 0.1 mmol) in anhydrous DMF (1.0 mL) under an inert nitrogen atmosphere. Add DIPEA (3.0 equiv, 0.3 mmol).

-

Validation Checkpoint: The solution should remain clear. Spotting the mixture on wet pH paper must indicate a strongly basic environment (pH > 9), confirming the formation of the carboxylate anion.

-

-

Ester Formation: Add HATU (1.2 equiv, 0.12 mmol) in one portion. Stir at room temperature for 15–30 minutes.

-

Validation Checkpoint: A distinct color shift (typically to pale yellow or orange) indicates the successful formation of the OAt-active ester.

-

-

Nucleophilic Attack: Add the amine nucleophile (1.0 equiv, 0.1 mmol) dropwise. Stir the reaction mixture at room temperature for 2–12 hours.

-

Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the mass corresponding to the active ester is fully consumed, replaced by the mass of the target biphenyl amide[2].

-

-

Workup & Isolation: Quench the reaction by adding 5 mL of cold distilled water.

-

Validation Checkpoint: Due to the high lipophilicity of the biphenyl moiety, the product will typically precipitate out of the aqueous DMF mixture.

-

-

Purification: Extract with Ethyl Acetate (3 x 10 mL), wash the combined organic layers with brine to remove residual DMF and HOAt, dry over Na

SO

Protocol B: S 2 Alkylation of Amines with 4-(Bromomethyl)biphenyl

Application: Synthesis of Telmisartan intermediates and rigidified bioconjugates[3].

-

Amine Preparation: Dissolve the primary or secondary amine (1.0 equiv, 5.0 mmol) in anhydrous Acetonitrile (20 mL). Add finely powdered K

CO-

Validation Checkpoint: The mixture will be heterogeneous. The undissolved K

CO

-

-

Controlled Alkylation: Dissolve 4-(bromomethyl)biphenyl (1.1 equiv, 5.5 mmol) in 5 mL of Acetonitrile. Add this solution dropwise to the amine mixture over 30 minutes at room temperature.

-

Validation Checkpoint: Dropwise addition ensures the amine is always in excess relative to the alkyl halide in solution, severely limiting the statistical probability of overalkylation.

-

-

Thermal Maturation: Heat the reaction mixture to mild reflux (approx. 70 °C) and stir for 12–15 hours[3].

-

Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The highly UV-active spot corresponding to 4-(bromomethyl)biphenyl (

) must disappear, replaced by a lower-running, UV-active product spot that stains positive with Ninhydrin (if a secondary amine product is formed).

-

-

Workup & Isolation: Cool to room temperature and filter the mixture through a Celite pad to remove the inorganic salts (K

CO -

Purification: Purify the crude residue via flash chromatography or recrystallization (often from ethanol or an ethyl acetate/hexane mixture) to isolate the pure mono-alkylated biphenyl amine.

References

-

- ACS Publications 2. - PMC / National Institutes of Health

-

- PMC / National Institutes of Health 4. - MDPI 5. - Google Patents / European Patent Office

Sources

- 1. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Discovery of novel biphenyl compounds bearing hydroxamic acid moiety as the first PD-L1/class I HDACs dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: Strategic Catalysis for Nucleophilic Functionalization of 4-(2-Bromoethoxy)-1,1'-biphenyl

Abstract

4-(2-Bromoethoxy)-1,1'-biphenyl is a pivotal building block in contemporary organic synthesis, prized for its biphenyl core and a reactive alkyl bromide handle. This structure is foundational in the development of novel pharmaceuticals, liquid crystals, and advanced polymers.[1][2][3] The primary reactive site, the terminal sp³-hybridized carbon, is an excellent electrophile for nucleophilic substitution, predominantly via an S_N2 mechanism.[4][5][6][7] This guide provides a comprehensive analysis of catalytic strategies and detailed protocols for the efficient coupling of this substrate with a diverse range of oxygen, nitrogen, and sulfur nucleophiles. We delve into the mechanistic rationale behind catalyst, base, and solvent selection to empower researchers in drug development and materials science to achieve optimal outcomes.

Core Principles: Catalyzing Biphasic Nucleophilic Substitutions

The reaction of 4-(2-bromoethoxy)-1,1'-biphenyl, an organic-soluble substrate, with many common nucleophiles (which are often inorganic salts) presents a classic phase-incompatibility challenge. Direct, uncatalyzed reactions are often impractically slow due to the low concentration of reactants in a single phase.[8] Catalysis is therefore not merely an accelerator but an enabling technology for these transformations.

The S_N2 Trajectory

The substrate features a primary alkyl bromide, making the bimolecular nucleophilic substitution (S_N2) pathway the dominant mechanistic route.[4][9] This pathway involves a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry (though not relevant for this achiral substrate) in a single, concerted step.[5][7] The ideal conditions for an S_N2 reaction involve a non-bulky electrophile, a strong nucleophile, and a polar aprotic solvent that can solvate the cation but not the nucleophilic anion, thus enhancing its reactivity.[8][10]

Phase-Transfer Catalysis (PTC): Bridging the Divide